4,6-Dinitro-2-phenyl-2H-indazole 4,6-Dinitro-2-phenyl-2H-indazole
Brand Name: Vulcanchem
CAS No.: 308103-90-4
VCID: VC21318314
InChI: InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H8N4O4
Molecular Weight: 284.23 g/mol

4,6-Dinitro-2-phenyl-2H-indazole

CAS No.: 308103-90-4

Cat. No.: VC21318314

Molecular Formula: C13H8N4O4

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dinitro-2-phenyl-2H-indazole - 308103-90-4

Specification

CAS No. 308103-90-4
Molecular Formula C13H8N4O4
Molecular Weight 284.23 g/mol
IUPAC Name 4,6-dinitro-2-phenylindazole
Standard InChI InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H
Standard InChI Key FGCHSEHTKDCGLN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Properties

4,6-Dinitro-2-phenyl-2H-indazole can be characterized by the following chemical identifiers and properties:

PropertyValue
CAS No.308103-90-4
IUPAC Name4,6-dinitro-2-phenylindazole
Molecular FormulaC13H8N4O4
Molecular Weight284.23 g/mol
Standard InChIInChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H
Standard InChIKeyFGCHSEHTKDCGLN-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)N+[O-])N+[O-]
PubChem Compound624999

Table 1: Chemical identifiers and properties of 4,6-Dinitro-2-phenyl-2H-indazole

Structural Characteristics

The structure of 4,6-Dinitro-2-phenyl-2H-indazole features a 2H-indazole core with two nitro groups at positions 4 and 6. The phenyl group at position 2 creates the 2H-indazole isomer, where substitution occurs at one of the nitrogen atoms in the five-membered ring. This positioning significantly influences the compound's reactivity and biological activity profile.

The nitro groups in 4,6-Dinitro-2-phenyl-2H-indazole enhance its chemical reactivity and facilitate binding through hydrogen bonding or electrostatic interactions with biological targets. Quantum-chemical calculations have shown that in similar nitro-substituted compounds, the 2-NO2 group is typically turned through 35-40 degrees relative to the aromatic ring plane, while the 6-NO2 group is turned by 9-20 degrees, and the 4-NO2 group lies in the plane of the aromatic ring . This conformational arrangement contributes to the compound's unique chemical properties and selective reactivity patterns.

Synthesis Methods

Synthesis from 2,4,6-Trinitrotoluene

An efficient method for synthesizing 4,6-Dinitro-2-phenyl-2H-indazole utilizes 2,4,6-trinitrotoluene (TNT) as a starting material. This approach is particularly valuable as it provides a means for the chemical utilization of explosive TNT for pharmaceutical applications .

The synthesis process involves three key steps:

  • Formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines from TNT or its transformation product 2,4,6-trinitrobenzaldehyde (TNBA)

  • Regiospecific substitution of the ortho-nitro group in the azomethines by an azido group using sodium azide (NaN3)

  • Thermolysis of the resulting azides to produce 4,6-Dinitro-2-phenyl-2H-indazole

This method is notable for its regiospecificity, selectively substituting the ortho-nitro group. The selective reactivity is attributed to the conformational arrangement of the nitro groups, particularly the significant rotation of the ortho-nitro group relative to the aromatic plane .

Alternative Synthesis Pathways

Alternative synthesis pathways for related 2-phenyl-2H-indazole derivatives have been reported in the literature, which may be adaptable for 4,6-Dinitro-2-phenyl-2H-indazole synthesis:

  • The Cadogan reaction: Involves the reduction and cyclocondensation of Schiff bases derived from 2-nitrobenzaldehyde and aniline or substituted anilines using P(OEt)3

  • Palladium-catalyzed arylation: Used for synthesizing 2,3-diphenyl-2H-indazole derivatives from 2-phenyl-2H-indazole precursors

These synthetic approaches represent important methodologies for accessing various indazole derivatives with potential application to 4,6-Dinitro-2-phenyl-2H-indazole synthesis.

Biological Activities

Antimicrobial Properties

Derivatives of indazoles, including compounds similar to 4,6-Dinitro-2-phenyl-2H-indazole, exhibit diverse biological activities including antimicrobial properties. Research has shown that certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrate inhibitory effects against fungal pathogens such as Candida albicans and Candida glabrata .

The nitro groups present in 4,6-Dinitro-2-phenyl-2H-indazole may enhance antimicrobial activity by facilitating binding through hydrogen bonding or electrostatic interactions with biological targets. This structural feature contributes to the compound's potential as an antimicrobial agent.

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